

Spectral Data Analysis of 1-(3-Aminopropyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Piperidin-1-yl)propan-1-amine

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This technical guide provides a comprehensive overview of the expected spectral data for 1-(3-Aminopropyl)piperidine, a versatile diamine building block utilized in the synthesis of various pharmaceutical compounds. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-(3-Aminopropyl)piperidine
- CAS Number: 3529-08-6[1]
- Molecular Formula: C₈H₁₈N₂[1]
- Molecular Weight: 142.24 g/mol [1]
- Appearance: Liquid
- Density: 0.895 g/mL at 25 °C
- Refractive Index: n_{20/D} 1.476[1]

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1-(3-Aminopropyl)piperidine based on its chemical structure and known spectral characteristics of similar aliphatic amines and piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.7 - 2.9	Triplet	2H	-CH ₂ -NH ₂ (a)
~ 2.3 - 2.5	Multiplet	6H	-N(CH ₂ CH ₂) ₂ (piperidine, e), -N-CH ₂ - (c)
~ 1.6 - 1.8	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ - (b)
~ 1.4 - 1.6	Multiplet	6H	-(CH ₂) ₃ - (piperidine, f, g)
~ 1.2 (variable)	Broad Singlet	2H	-NH ₂

Structure for NMR Assignments: NH₂(a)-CH₂(b)-CH₂(c)-N-(CH₂(d)-CH₂(e)-CH₂(f)-CH₂(e)-CH₂(d))

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~ 58	-N-CH ₂ - (c)
~ 55	-N(CH ₂ CH ₂ -) ₂ (piperidine, e)
~ 42	-CH ₂ -NH ₂ (a)
~ 30	-CH ₂ -CH ₂ -CH ₂ - (b)
~ 26	-(CH ₂) ₃ - (piperidine, f)
~ 24	-(CH ₂) ₃ - (piperidine, g)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

The mass spectrum of 1-(3-Aminopropyl)piperidine is expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic amines.

m/z	Interpretation
142	[M] ⁺ (Molecular Ion)
125	[M - NH ₃] ⁺
98	[M - C ₃ H ₇ N] ⁺ (loss of aminopropyl group)
84	Piperidine ring fragment
56	Further fragmentation of the piperidine ring
44	[C ₂ H ₅ N] ⁺ fragment
30	[CH ₂ NH ₂] ⁺

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (primary amine)
2930 - 2800	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1470 - 1440	Medium	C-H bend (CH ₂)
1100 - 1000	Medium	C-N stretch

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Prepare a solution of 1-(3-Aminopropyl)piperidine by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds

- Pulse Angle: 30-45 degrees
- Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds
 - Pulse Angle: 30-45 degrees
 - Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of 1-(3-Aminopropyl)piperidine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[2\]](#)
- Further dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.[\[2\]](#)

Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.
- MS Conditions:
 - Mass Range: m/z 20-300.
 - Scan Speed: Appropriate for the GC peak width.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

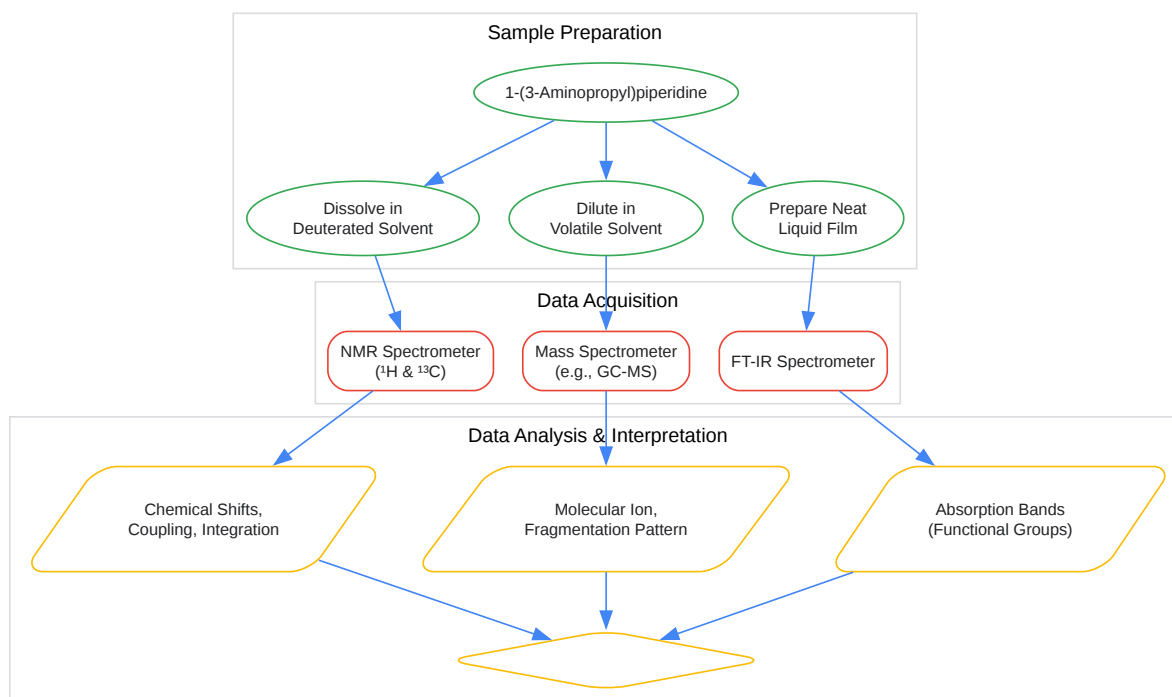
- Place a small drop of neat 1-(3-Aminopropyl)piperidine onto one face of a salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

Data Acquisition (FT-IR):

- Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like 1-(3-Aminopropyl)piperidine.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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- To cite this document: BenchChem. [Spectral Data Analysis of 1-(3-Aminopropyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294436#1-3-aminopropyl-piperidine-spectral-data-nmr-ms-ir]

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